molecular formula C13H13NO B2360876 N-[(oxiran-2-yl)methyl]naphthalen-1-amine CAS No. 4643-30-5

N-[(oxiran-2-yl)methyl]naphthalen-1-amine

Cat. No.: B2360876
CAS No.: 4643-30-5
M. Wt: 199.253
InChI Key: XAAQUYNDCDCWBJ-UHFFFAOYSA-N
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Description

N-[(oxiran-2-yl)methyl]naphthalen-1-amine is a chemical compound with the molecular formula C13H13NO It is characterized by the presence of an oxirane (epoxide) ring attached to a naphthalene moiety via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxiran-2-yl)methyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with an epoxide-containing reagent. One common method is the reaction of naphthalen-1-amine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(oxiran-2-yl)methyl]naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered oxidation states.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted naphthalene compounds.

Scientific Research Applications

N-[(oxiran-2-yl)methyl]naphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-[(oxiran-2-yl)methyl]naphthalen-1-amine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential use in studying enzyme mechanisms and developing enzyme inhibitors. The naphthalene moiety can also engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine: Similar structure but with a methyl group on the nitrogen atom.

    Diethyl[(oxiran-2-yl)methyl]amine: Contains an ethyl group instead of the naphthalene moiety.

    N-ethyl-N-(2-oxiranylmethyl)ethanamine: Another epoxide-containing amine with different alkyl substituents.

Uniqueness

N-[(oxiran-2-yl)methyl]naphthalen-1-amine is unique due to the combination of the reactive epoxide ring and the aromatic naphthalene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(oxiran-2-ylmethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-6-12-10(4-1)5-3-7-13(12)14-8-11-9-15-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQUYNDCDCWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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